molecular formula C20H17ClN4O2S B4377896 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377896
M. Wt: 412.9 g/mol
InChI Key: WFVUJELPXNKJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzothiazole moiety, and a chlorinated phenoxy group. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Synthesis of the benzothiazole moiety: This involves the cyclization of o-aminothiophenol with a carboxylic acid derivative.

    Coupling of intermediates: The pyrazole and benzothiazole intermediates are coupled using a chlorinated phenoxy compound under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of cellular signaling, and modulation of gene expression.

Comparison with Similar Compounds

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups, leading to variations in their chemical reactivity and biological activity.

    Benzothiazole derivatives: Compounds containing the benzothiazole moiety, which may have different substituents and exhibit distinct properties.

    Pyrazole derivatives: Compounds with the pyrazole ring, which can vary in their substituents and applications.

Properties

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-12-3-6-16-18(9-12)28-20(22-16)23-19(26)17-7-8-25(24-17)11-27-14-4-5-15(21)13(2)10-14/h3-10H,11H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVUJELPXNKJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3)COC4=CC(=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

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